
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with a methylamino group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of thiophene-3-carboxaldehyde with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
科学研究应用
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.
作用机制
The mechanism by which 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-(Methylamino)-1-(thiophen-2-yl)ethan-1-one
- 2-(Methylamino)-1-(furan-3-yl)ethan-1-one
- 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one
Uniqueness
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one is unique due to the position of the thiophene ring and the specific substitution pattern. This structural uniqueness can lead to different chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC 名称 |
2-(methylamino)-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C7H9NOS/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,8H,4H2,1H3 |
InChI 键 |
WVFQIGZKDHRCOH-UHFFFAOYSA-N |
规范 SMILES |
CNCC(=O)C1=CSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




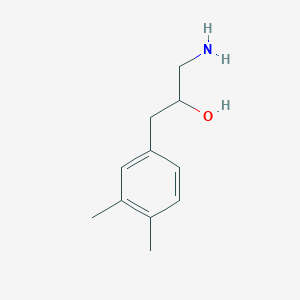
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)
![N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide](/img/structure/B13190802.png)
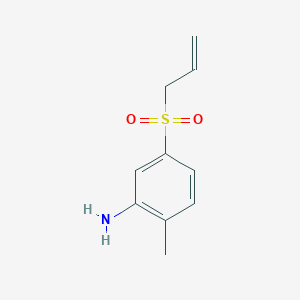
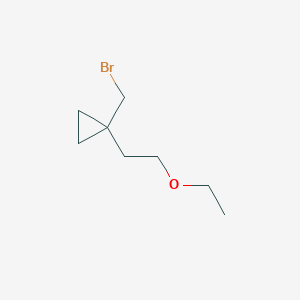
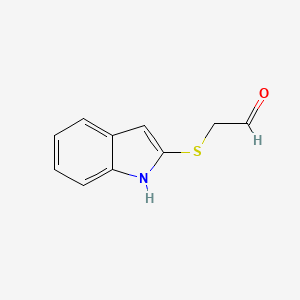
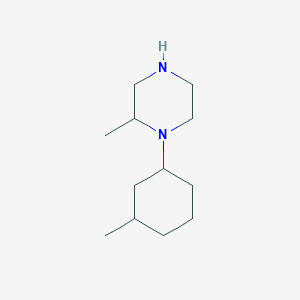
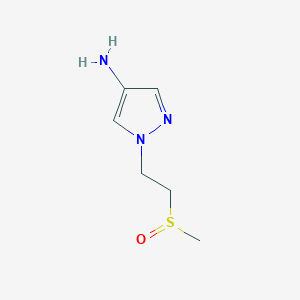
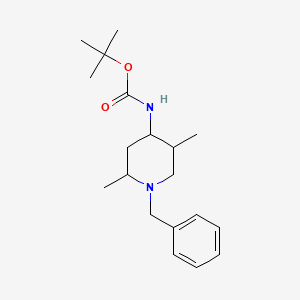
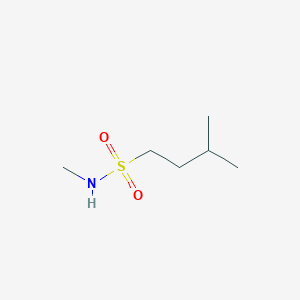
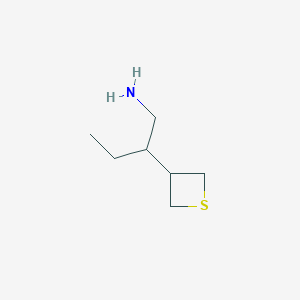
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
